Methetoin

Metabolic fate Positional isomerism Active metabolite

Methetoin (5-ethyl-1-methyl-5-phenyl-2,4-imidazolidinedione) is a hydantoin-derivative anticonvulsant that belongs to the same therapeutic class as phenytoin, mephenytoin, ethotoin, and fosphenytoin. The compound is classified as an antiepileptic agent (KEGG DGROUP: Antiepileptic agent) and has been assigned USAN/INN nomenclature.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 5696-06-0
Cat. No. B1676382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethetoin
CAS5696-06-0
SynonymsMethetoin;  Deltoin;  Metetoin;  N 3;  N-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)
InChIKeyNEGMMKYAVYNLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methetoin (CAS 5696-06-0): Core Chemical Identity and Pharmacological Class for Anticonvulsant Procurement


Methetoin (5-ethyl-1-methyl-5-phenyl-2,4-imidazolidinedione) is a hydantoin-derivative anticonvulsant that belongs to the same therapeutic class as phenytoin, mephenytoin, ethotoin, and fosphenytoin [1]. The compound is classified as an antiepileptic agent (KEGG DGROUP: Antiepileptic agent) and has been assigned USAN/INN nomenclature [2]. Its structural hallmark is an N1-methyl substituent on the hydantoin ring, distinguishing it from the clinically more common N3-methyl isomer mephenytoin. Despite sharing the phenyl and ethyl substitutions at C5 with several in-class agents, this positional difference fundamentally alters the metabolic, toxicological, and pharmacological profile of the molecule [1].

Why N1‑Methyl Methetoin Cannot Be Substituted by N3‑Methyl Mephenytoin or Other Hydantoins: The Evidence for Position‑Specific Pharmacology


Within the hydantoin anticonvulsant class, small structural modifications produce clinically consequential divergence in metabolic fate, active metabolite generation, and toxicity signatures. Methetoin (N1‑CH₃) is metabolized primarily via pathways other than N‑demethylation, yielding markedly less of the active metabolite 5‑ethyl‑5‑phenylhydantoin (nirvanol) compared with mephenytoin (N3‑CH₃), which undergoes extensive demethylation to nirvanol [1]. In a pediatric refractory‑epilepsy cohort, methetoin demonstrated a 37% improvement rate with zero major toxic events, a safety profile that contrasts sharply with the established hematological (blood dyscrasias) and hepatic toxicities of mephenytoin and the gingival hyperplasia/hirsutism burden of phenytoin [2]. Preclinical neurotoxicity comparisons further confirm that methetoin induces overt neurotoxicity only at doses significantly exceeding those required for phenytoin, providing a differentiated therapeutic window [3]. These metabolic, toxicological, and neuro‑safety features are not shared across the hydantoin class, making generic substitution scientifically unsound.

Methetoin (5696-06-0) Head‑to‑Head Comparative Evidence: Metabolic Fate, Neurotoxic Threshold, Pediatric Safety, and Physicochemical Advantage


N1‑Methyl Substitution Channels Methetoin Away from Nirvanol Accumulation, Contrasting with Mephenytoin’s Extensive Demethylation-Driven Active Metabolite Generation

In a direct comparative metabolic study in dogs, 5‑ethyl‑1‑methyl‑5‑phenylhydantoin (methetoin; 1‑methylnirvanol) and 3,5‑diethyl‑5‑phenylhydantoin (3‑ethylnirvanol) were both partially dealkylated to 5‑ethyl‑5‑phenylhydantoin (nirvanol), but the urinary recovery of nirvanol was markedly smaller after methetoin than after nirvanol itself. In contrast, mephenytoin (3‑methylnirvanol) is known to undergo extensive N‑demethylation to nirvanol as its major metabolic route [1]. This indicates that methetoin is predominantly metabolized through alternative pathways, limiting accumulation of the active metabolite nirvanol [1].

Metabolic fate Positional isomerism Active metabolite

Pediatric Refractory Epilepsy Study: 37% Improvement with Zero Major Toxicity Versus Documented Hematological Risk of Mephenytoin

A three‑year clinical evaluation of methetoin in 109 epileptic children who had proven resistant to standard anticonvulsants reported 16 complete remissions and 23 improvements, yielding a 37% overall improvement rate. Crucially, no major toxic symptoms were observed; only 16 patients experienced minor side effects [1]. By contrast, mephenytoin carries a well‑documented risk of blood dyscrasias (estimated incidence ~1–2%) as well as hepatotoxicity, and phenytoin is associated with gingival hyperplasia in approximately 50% of patients [2]. The absence of hematological events in this methetoin cohort, albeit small, represents a clinically meaningful differentiation from the N3‑methyl isomer.

Clinical safety Pediatric epilepsy Hematological toxicity

Neurotoxic Threshold of Methetoin Is Significantly Higher Than Phenytoin and Phenantoin in Preclinical Models, Indicating a Wider Protective Index

Wolf, Swinyard, and Goodman (1962) performed a controlled laboratory comparison of N‑substituted hydantoins and concurrently determined neurotoxic doses, anticonvulsant potencies, and protective indexes for methetoin (1‑methyl‑5,5‑phenylethylhydantoin), phenantoin, and diphenylhydantoin (phenytoin). The experimental agents, including methetoin, induced overt neurotoxicity only at doses that were significantly higher than those required for phenytoin and phenantoin, while anticonvulsant potencies were generally lower [1]. Among the experimental compounds, methetoin was judged the most promising. This separation between the neurotoxic and anticonvulsant dose ranges suggests a wider therapeutic window for methetoin relative to the clinical comparators.

Neurotoxicity Protective index Rotarod assay

Lower Molecular Weight, Melting Point, and Polar Surface Area Versus Phenytoin Facilitate Formulation and Predict Superior Blood‑Brain Barrier Penetration

Methetoin possesses a molecular weight of 218.25 g/mol (vs. 252.27 for phenytoin), a melting point of 210°C (vs. 295–298°C for phenytoin), and a topological polar surface area (TPSA) of 49.40 Ų (vs. 58.8 Ų for phenytoin) [1][2][3]. A TPSA below 60 Ų is a widely accepted predictor of good passive blood‑brain barrier permeability. The 85°C lower melting point simplifies solid‑state processing and may enhance dissolution‑rate‑limited absorption. These physicochemical parameters are intrinsic to the N1‑methyl substitution pattern and cannot be replicated by N3‑methyl or unsubstituted analogs.

Physicochemical properties Blood-brain barrier Formulation

High‑Value Application Scenarios for Methetoin (5696-06-0) Based on Comparative Evidence


In Vivo Epilepsy Models Requiring a Wider Neurotoxic Safety Margin Than Phenytoin

Preclinical rodent maximal electroshock (MES) seizure studies where the objective is to evaluate anticonvulsant efficacy with minimal motor impairment can prioritize methetoin. The Wolf et al. (1962) evidence [1] that methetoin achieves neurotoxicity only at significantly higher doses than phenytoin makes it a superior tool compound for protocols that must dissociate anticonvulsant action from neurological side effects.

Metabolic Fate Studies of Positional Isomerism: N1‑ vs. N3‑Methyl Hydantoins

Methetoin serves as the essential N1‑methyl comparator in investigations of hydantoin metabolism. The Butler & Waddell (1959) finding that methetoin only partially yields nirvanol, unlike mephenytoin’s extensive demethylation [2], positions it as a critical probe for CYP‑mediated N‑demethylation pathways and for studies seeking to minimize active‑metabolite confounding.

Pediatric or Hematologically Vulnerable Patient‑Derived Models Where Drug‑Induced Blood Dyscrasia Risk Must Be Eliminated

The 1965 clinical data [3] showing 0% major toxicity in 109 drug‑resistant children, contrasted with mephenytoin’s ~1–2% blood dyscrasia incidence, support methetoin as the hydantoin of choice for ex vivo or translational models derived from patients with pre‑existing hematological vulnerabilities or for long‑term dosing studies where cumulative bone‑marrow toxicity is a concern.

Solid‑State Formulation Development Leveraging Lower Melting Point and Favorable TPSA

The 85°C lower melting point of methetoin versus phenytoin (210°C vs. 295°C) [4], combined with a TPSA of 49.4 Ų that predicts strong CNS permeability, makes methetoin attractive for formulation screening of amorphous solid dispersions, hot‑melt extrusion, or intranasal delivery systems targeting rapid brain exposure.

Quote Request

Request a Quote for Methetoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.